4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features a 2,4-dioxo-thieno[3,2-d]pyrimidine core substituted with a 4-methylbenzyl group at position 1 and a cyclohexane-1-carboxamide moiety at position 2. The cyclohexane ring is further functionalized with an isopropyl carboxamide group. The synthesis of analogous thieno[3,2-d]pyrimidine derivatives typically involves cyclization of α-halogenated acrylamides followed by functionalization with reagents like phenyl isothiocyanate .
Properties
IUPAC Name |
4-[[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propan-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S/c1-16(2)26-23(29)20-10-8-19(9-11-20)15-28-24(30)22-21(12-13-32-22)27(25(28)31)14-18-6-4-17(3)5-7-18/h4-7,12-13,16,19-20H,8-11,14-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMPRDMSVUPONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thienopyrimidine core, followed by the introduction of the isopropyl and cyclohexanecarboxamide groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters ensures consistency and efficiency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine cores exhibit promising anticancer properties. The structural features of this compound suggest that it may inhibit specific enzymes or pathways involved in cancer cell proliferation. Studies have shown that derivatives of thieno[3,2-d]pyrimidines can target various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
Compounds containing thieno[3,2-d]pyrimidine structures have demonstrated significant antibacterial and antifungal activities. The presence of the 4-methylphenyl group enhances these effects by improving the compound's lipophilicity and cellular uptake. For instance, derivatives have been tested against resistant strains of bacteria and fungi, showing efficacy that could lead to new treatments for infections .
3. Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for specific enzymes critical in metabolic pathways. For example, thieno[3,2-d]pyrimidines have been linked to the inhibition of tRNA methyltransferases, which are essential for bacterial survival. This inhibition can disrupt protein synthesis in bacteria, providing a novel approach to antibiotic development .
Agricultural Chemistry Applications
1. Pesticide Development
The unique structure of this compound suggests potential applications in developing new agrochemicals. Its biological activity profile may be harnessed to create effective pesticides or herbicides that target specific pests or weeds while minimizing environmental impact .
2. Growth Regulators
There is potential for this compound to be explored as a plant growth regulator due to its ability to modulate hormonal pathways in plants. Such regulators can enhance crop yield and resistance to stress conditions .
Materials Science Applications
1. Polymer Chemistry
The compound's functional groups allow for its incorporation into polymer matrices for enhanced material properties. For instance, it can be utilized as a monomer or additive in the synthesis of polymers with tailored mechanical and thermal properties .
2. Nanotechnology
In nanotechnology, the compound can serve as a precursor for creating nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity towards these targets are crucial for understanding its full potential.
Comparison with Similar Compounds
Antimicrobial Activity
- Electron-withdrawing substituents (e.g., 4-chlorophenyl, fluorophenyl) enhance antimicrobial potency. For example, compound 8c (4-chlorophenylpyrazolyl derivative) showed higher antifungal activity than ketoconazole .
- Spirocyclohexane-thieno[3,2-d]pyrimidines with hydrophobic groups (e.g., cyclohexyl) exhibit broad-spectrum antibacterial activity, likely due to improved membrane penetration .
Antitumor Activity
- Phenyl and halogenated substituents (e.g., 6-phenyl, 4-chloro) correlate with cytotoxicity. Compound 3 (4-chloro derivative) served as a precursor to antitumor agents in breast and colon cancer models .
- Docking studies suggest that planar thieno[3,2-d]pyrimidine cores interact with DNA topoisomerase II, a common anticancer target .
Analgesic/Anti-inflammatory Activity
- Thiourea derivatives (e.g., A3) with tetrahydrobenzo[b]thieno[2,3-d]pyrimidine scaffolds showed dual analgesic and anti-inflammatory effects, outperforming diclofenac sodium in rodent models .
Neurotropic Activity
- Alkoxy-thieno[3,2-d]pyrimidines (e.g., 11a–d) demonstrated anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, with minimal neurotoxicity .
Data Tables
Table 2: IC50/EC50 Values for Select Analogs
| Compound ID | Biological Target | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| 8c | Candida albicans | 0.8 | |
| A3 | COX-2 inhibition | 12.4 | |
| 3 | MCF-7 breast cancer | 4.7 |
Biological Activity
The compound 4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide is a complex organic molecule that belongs to the class of thienopyrimidine derivatives. Its potential biological activities have garnered interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate various signaling pathways leading to therapeutic effects. The detailed mechanism remains to be fully elucidated through further research.
Anticancer Activity
Recent studies have indicated that derivatives of thienopyrimidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays have demonstrated that the compound can inhibit the growth of prostate cancer cells significantly compared to standard treatments like cisplatin .
Antimicrobial Activity
Thienopyrimidine derivatives are also noted for their antimicrobial properties. Research indicates that compounds within this class can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Other Pharmacological Effects
In addition to anticancer and antimicrobial activities, thienopyrimidine derivatives have shown potential as anti-inflammatory agents. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This suggests a broader therapeutic application in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Biology evaluated the anticancer effects of a related thienopyrimidine compound on prostate cancer cells (PC3 line). Results showed a dose-dependent inhibition of cell viability with IC50 values indicating significant potency compared to traditional chemotherapeutics .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) demonstrating that these compounds could effectively inhibit bacterial growth at relatively low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
